![molecular formula C7H6Cl2N2O2 B6255452 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine CAS No. 5305-44-2](/img/no-structure.png)
4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine
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Description
4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 4,6-dichloropyrimidine has been used in the synthesis of N-substituted azacalix pyrimidines . It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . Chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine include its density, melting point, boiling point, and structure .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol in the presence of a base to form the intermediate 4,6-dichloro-5-(2-hydroxyethoxy)pyrimidine, which is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "ethylene glycol", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 2,4,6-trichloropyrimidine is reacted with ethylene glycol in the presence of a base, such as potassium carbonate, to form 4,6-dichloro-5-(2-hydroxyethoxy)pyrimidine.", "Step 2: The intermediate 4,6-dichloro-5-(2-hydroxyethoxy)pyrimidine is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the final product, 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine." ] } | |
CAS RN |
5305-44-2 |
Product Name |
4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine |
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
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